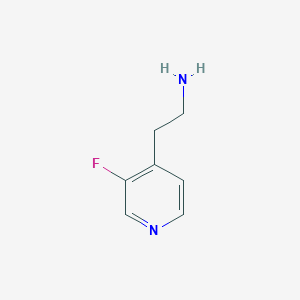

2-(3-Fluoropyridin-4-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoropyridin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSWGJPKTJSLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(3-Fluoropyridin-4-yl)ethan-1-amine and Precursors

Established synthetic strategies for this compound and its precursors can be broadly categorized into the synthesis of the fluoropyridine core and the subsequent installation of the ethanamine side chain.

Direct Synthetic Approaches to Fluoro-Substituted Pyridines

The construction of the 3-fluoropyridine (B146971) scaffold is a critical first step. Several methods have been developed for the synthesis of diversely substituted 3-fluoropyridines.

One notable approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. This method, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield the 3-fluoropyridine ring. researchgate.net This strategy is advantageous as it allows for the assembly of the fluoropyridine structure from two different ketone components. researchgate.net

Another effective strategy is nucleophilic aromatic substitution (SNAr). For instance, methyl 3-fluoropyridine-4-carboxylate can be synthesized from methyl 3-nitropyridine-4-carboxylate by reacting it with a fluoride (B91410) source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com The nitro group at the 3-position acts as a good leaving group, facilitating its replacement by a fluorine atom. sigmaaldrich.com

Furthermore, the synthesis of 3-fluoropyridines can be achieved from aminopyridines through diazotization in the presence of hydrogen fluoride or hydrogen fluoride-pyridine solutions, followed by in-situ dediazoniation. researchgate.net A more recent development involves the fluorination of pyridine (B92270) N-oxides. Specifically, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. frontiersin.orgchemicalbook.com

The table below summarizes some of the direct synthetic approaches to fluoro-substituted pyridines.

| Starting Materials | Reagents and Conditions | Product | Reference(s) |

| α,α-Difluoro-β-iodoketones and Silyl Enol Ethers | fac-Ir(ppy)3, blue LED, Ammonium Acetate | Substituted 3-Fluoropyridines | researchgate.netresearchgate.net |

| Methyl 3-Nitropyridine-4-carboxylate | Cesium Fluoride, DMSO, 120 °C | Methyl 3-Fluoropyridine-4-carboxylate | sigmaaldrich.com |

| Aminopyridines | HF or HF-Pyridine, Diazotization | 3-Fluoropyridines | researchgate.net |

| 3-Bromo-4-nitropyridine N-oxide | Fluorinating Agent, followed by Catalytic Hydrogenation | 3-Fluoro-4-aminopyridine | frontiersin.orgchemicalbook.com |

Introduction of the Ethan-1-amine Side Chain: Reductive Amination Strategies

Once the 3-fluoropyridine core is established, the ethan-1-amine side chain is typically introduced via reductive amination of a suitable carbonyl precursor. The most likely precursor for the synthesis of this compound is 1-(3-Fluoropyridin-4-yl)ethanone. This ketone can be subjected to reductive amination to yield the target primary amine.

Reductive amination involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reagent for this purpose. google.com

Alternative Synthetic Pathways for Structural Analogues

Alternative pathways have been explored for the synthesis of structural analogues of this compound. For example, a related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, has been synthesized starting from 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol. lab-chemicals.com This precursor is then reacted with methacryloyl chloride in the presence of a base to yield the final product. lab-chemicals.com This highlights how functionalized ethanamine side chains can be introduced onto a fluorinated pyridine ring through nucleophilic substitution on a highly fluorinated pyridine, followed by further functionalization of the side chain.

Advanced Synthetic Methodologies

Advanced synthetic methodologies, including stereoselective synthesis and biocatalysis, offer pathways to chiral and enantiopure versions of this compound and related compounds, which are often of significant interest for pharmaceutical applications.

Stereoselective and Asymmetric Synthesis of Related Chiral Amines

The synthesis of chiral amines, where the carbon atom attached to the nitrogen is a stereocenter, can be achieved through various asymmetric methods. One approach is the diastereoselective reduction of chiral N-sulfinyl imines derived from pyridyl ketones. This method allows for the synthesis of optically active 1-substituted-1-pyridylmethylamines with good stereoselectivity. sigmaaldrich.com

Palladium-catalyzed asymmetric allylic amination is another powerful tool for preparing enantioenriched allylic amines, which can serve as precursors to more complex chiral amine derivatives. sigmaaldrich.com Additionally, asymmetric dearomatizing aza-Michael additions promoted by chiral phosphoric acids can be used to synthesize chiral azaheteroaryl ethylamines with high enantiomeric excess. nih.gov

Biocatalytic Approaches for Enantiopure Amine Production

Biocatalysis has emerged as a powerful and environmentally benign alternative for the production of enantiopure amines. researchgate.net Enzymes such as transaminases (TAs), also known as aminotransferases, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netorgsyn.orgnih.gov

Transaminases catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. researchgate.net This reaction is highly enantioselective, allowing for the production of either the (R)- or (S)-enantiomer of the amine, depending on the specific transaminase used. researchgate.net The application of transaminases for the synthesis of pyridylalkylamines has been investigated, demonstrating the feasibility of this approach for producing chiral amines with a pyridine moiety. researchgate.netchemicalbook.com

Imine reductases (IREDs) and reductive aminases (RedAms) represent another class of enzymes that can be used for the reductive amination of ketones to produce chiral amines. frontiersin.orgresearchgate.net These enzymes have been engineered to improve their performance and substrate scope, making them suitable for industrial-scale manufacturing. researchgate.net Furthermore, amine dehydrogenases (AmDHs) have been shown to be effective for the synthesis of short-chain chiral alkyl amines. york.ac.uk

The table below provides an overview of some biocatalytic approaches for the production of enantiopure amines.

| Enzyme Class | Reaction Type | Key Features | Reference(s) |

| Transaminases (TAs) | Asymmetric amination of ketones | High enantioselectivity, use of amine donors | researchgate.netresearchgate.netorgsyn.orgnih.gov |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive amination of ketones | Can be engineered for improved performance, suitable for industrial scale | frontiersin.orgresearchgate.net |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Effective for the synthesis of short-chain chiral amines | york.ac.uk |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of this compound from its corresponding nitrile precursor, 2-(3-Fluoropyridin-4-yl)acetonitrile, is predominantly achieved through the catalytic hydrogenation of the nitrile group. The optimization of this transformation is critical for achieving high yields and selectivity for the desired primary amine, while minimizing the formation of secondary and tertiary amine byproducts. Research into the catalytic hydrogenation of nitriles has shown that the catalyst structure and reaction conditions are paramount for controlling product selectivity. nih.gov

A significant advancement in this area involves the use of atomically dispersed metal catalysts. For instance, studies on palladium (Pd) catalysts stabilized on nanodiamond-graphene (ND@G) hybrid supports have demonstrated a remarkable ability to tune the selectivity of nitrile hydrogenation. nih.gov It has been shown that fully exposed Pd clusters on this support exhibit high selectivity towards the formation of primary amines under mild conditions. nih.gov The optimization of this process involves careful consideration of the catalyst, solvent, hydrogen source, temperature, and pressure.

In a typical transfer hydrogenation, a hydrogen donor like ammonia borane (B79455) (NH₃·BH₃) is used in a suitable solvent such as methanol (B129727). nih.gov The temperature is a crucial parameter; for example, with fully exposed Pd cluster catalysts (Pdₙ/ND@G), high selectivity for primary amines can be achieved at temperatures as low as 40°C. nih.gov

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Selectivity for Primary Amine | Reference |

|---|---|---|---|---|---|

| Atomically Dispersed Pd Clusters (Pdₙ/ND@G) | NH₃·BH₃ | Methanol | 40 | >98% | nih.gov |

| Single Pd Atoms (Pd₁/ND@G) | NH₃·BH₃ | Methanol | 60 | Low (favors secondary amines) | nih.gov |

| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar) | Trifluoroethanol (TFE) | 40 | High (for various aminopyridines) | researchgate.net |

The data illustrates that the structure of the palladium catalyst at an atomic level dictates the reaction pathway. While single Pd atoms preferentially generate secondary amines, fully exposed Pd clusters are highly selective for the desired primary amines. nih.gov Furthermore, rhodium-based catalysts have also been shown to be effective for the hydrogenation of amine-functionalized pyridines under mild conditions, offering another avenue for optimization. researchgate.net The choice of solvent can also be critical, with protic solvents like methanol or trifluoroethanol often being employed. nih.govresearchgate.net

Chemical Reactivity and Derivatization Reactions of the Compound

The chemical behavior of this compound is characterized by the distinct reactivities of its two primary functional components: the primary amine group and the 3-fluoropyridine core.

The primary amine group in this compound is a versatile handle for a variety of chemical transformations, most notably acylation and N-oxidation.

Acylation: The amine functionality readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. doubtnut.comvedantu.com The use of 4-dialkylaminopyridines (DMAP) as catalysts can significantly accelerate these acylation reactions. researchgate.net

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. scripps.eduwikipedia.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. scripps.edu For molecules containing multiple basic nitrogen atoms, selective oxidation can be a challenge, but specific reagents and conditions can favor the oxidation of one nitrogen over another. scripps.edu Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the ring for substitution at the 2- and 4-positions and can be subsequently removed by deoxygenation. wikipedia.orgnih.gov

The 3-fluoropyridine core of the molecule is susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reactivity of the fluoropyridine ring is significantly influenced by the electronic effects of the substituents and the position of the fluorine atom.

In the case of 3-fluoropyridine derivatives, the fluorine atom is a potential leaving group. Aromatic rings are generally electron-rich and not prone to nucleophilic attack, but the presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring more electrophilic and thus more susceptible to SₙAr reactions. wikipedia.orgnih.gov Further activation is often achieved by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in these systems. nih.gov While the fluorine in this compound is at the 3-position, its reactivity can be exploited with strong nucleophiles under appropriate conditions. For instance, the nitro group at the 3-position of a pyridine ring has been successfully displaced by a fluoride anion, demonstrating the feasibility of SₙAr at this position. nih.govscispace.comresearchgate.net

This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules. nih.govenamine.net Its bifunctional nature allows for its incorporation into larger scaffolds through reactions at both the amine and the fluoropyridine moieties.

A prominent example of the utility of related building blocks is in the synthesis of potent enzyme inhibitors. The lysine-specific demethylase-1 (LSD1) inhibitor, GSK2879552, is a complex molecule whose synthesis relies on a key intermediate derived from a substituted aminocyclohexane and a pyridine-containing aldehyde. researchgate.netresearchgate.net An enzymatic reductive amination process was developed to produce kilogram quantities of a key chiral amine intermediate for this synthesis with high yield (84%) and excellent purity (99.9%) and enantiomeric excess (>99.7%). researchgate.net This highlights how amine-containing heterocyclic building blocks are crucial for the efficient construction of intricate pharmaceutical compounds.

Role As a Molecular Building Block and Synthetic Intermediate

Utility in the Construction of Heterocyclic Systems

The structure of 2-(3-Fluoropyridin-4-yl)ethan-1-amine, featuring a nucleophilic primary amine, makes it a highly useful precursor for the synthesis of a variety of heterocyclic compounds. nih.gov The amine group can readily participate in condensation, cyclization, and multicomponent reactions to form new ring systems. For example, reactions with dicarbonyl compounds, or their equivalents, can lead to the formation of various nitrogen-containing heterocycles. The pyridine (B92270) nitrogen itself, with its lone pair of electrons, can also influence reactions and act as a hydrogen bond acceptor or a site for coordination. nih.gov The versatility of the pyridine scaffold is well-established in synthetic chemistry, and its derivatives are integral to the creation of complex molecular frameworks. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound This table is illustrative of potential reactions based on the compound's functional groups.

| Reactant Type | Resulting Heterocycle | Reaction Class |

|---|---|---|

| 1,3-Dicarbonyl Compound | Dihydropyrimidine or related system | Condensation |

| Phthalic Anhydride | Phthalimide derivative | Acylation/Cyclization |

| Isothiocyanate | Thiourea, leading to thiazolidine or other sulfur-containing heterocycles | Addition |

| α-Haloketone | Substituted pyrrole or imidazole | Condensation/Cyclization |

The bifunctional nature of this compound provides a strategic advantage for its integration into fused ring systems and polycyclic structures. purdue.edu Fused heterocycles, where two or more rings share a common bond, are prevalent motifs in many biologically active compounds. nih.govnih.gov Synthetic strategies can be designed to involve both the ethylamine side chain and the pyridine ring in cyclization events. For instance, intramolecular reactions or tandem reactions can create a new ring that is fused to the parent pyridine core. The specific substitution pattern and the presence of the fluorine atom can direct the regioselectivity of these cyclization reactions, offering a pathway to novel and structurally complex polycyclic systems that are of interest in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com

In the field of macrocyclic and supramolecular chemistry, building blocks capable of forming large, organized structures are essential. This compound can serve as a valuable component in the synthesis of macrocycles due to its primary amine group, which can be used in reactions like macrolactamization when reacted with long-chain dicarboxylic acids. nih.govmdpi.com The pyridine unit can be incorporated into the macrocyclic backbone, where it can act as a rigid linker or a coordination site for metal ions. nih.goviaea.orgresearchgate.net The formation of such pyridine-containing macrocycles is a key strategy for developing artificial receptors, sensors, and catalysts.

Contribution to Compound Library Synthesis and Diversity-Oriented Synthesis (DOS)

Compound libraries are crucial for high-throughput screening and the discovery of new bioactive molecules. nih.gov Diversity-Oriented Synthesis (DOS) is a strategy focused on creating structurally diverse small molecules to explore novel areas of chemical space. cam.ac.uk this compound is an ideal building block for such synthetic endeavors. enamine.netenamine.net Its primary amine serves as a key functional group for introducing "appendage diversity," allowing for the attachment of a wide array of substituents through reactions like amidation or reductive amination. cam.ac.uk The fluoropyridine core provides a stable and desirable scaffold, and by systematically varying the reactants coupled to the amine, large libraries of related but distinct compounds can be efficiently generated for biological screening. researchgate.netdtu.dk

Employment in the Development of Research Probes and Tool Compounds

Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein or pathway. mskcc.orgnih.gov The development of these tools is a cornerstone of chemical biology. The this compound scaffold is a candidate for the development of such probes. umn.edumdpi.com The pyridine ring is a common feature in many known bioactive compounds, providing a potential recognition element for biological targets. The ethylamine side chain offers a convenient point of attachment for reporter groups, such as fluorophores or biotin tags, or for linkers that can be used to create bivalent inhibitors or activity-based probes. nih.gov By modifying this building block, chemists can design and synthesize tailored molecules to investigate complex biological questions. mskcc.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Fluorine's Role in Modulating Molecular Interactions

The fluorine atom at the 3-position of the pyridine (B92270) ring in 2-(3-Fluoropyridin-4-yl)ethan-1-amine is not merely a passive substituent. Its unique electronic properties profoundly influence the molecule's interactions with biological targets.

The position of fluorine substitution on a pyridine ring can dramatically alter its interaction with target proteins. While direct SAR studies on this compound are not extensively published, principles derived from broader research on fluorinated pyridine derivatives offer significant insights.

Fluorination is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism. youtube.com In pyridine rings, the introduction of fluorine can influence the molecule's binding affinity and selectivity. For instance, in the development of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, fluorine atoms were found to form favorable interactions with key residues in the protein's DFG motif, highlighting the potential for targeted fluorine placement to enhance binding. nih.gov

Computational studies on fluorinated PI3K inhibitors have revealed that the interplay between fluorine substitution and the nature of the heterocyclic core (pyridine vs. pyrimidine) can lead to significant differences in potency. acs.org This underscores that the effect of a fluorine atom is highly context-dependent, and its contribution to ligand-target recognition is a result of a complex interplay of steric and electronic factors.

The substitution pattern of fluorine on the pyridine ring also dictates its chemical reactivity, which can be leveraged in the synthesis of analogues. For example, 3-substituted pyridines have been shown to undergo fluorination with high selectivity at the 2-position. acs.org This regioselectivity is a critical consideration in the design and synthesis of new analogues for SAR studies.

| Fluorine Position | Observed Effect in Research Models | Potential Implication for Ligand-Target Recognition | Reference |

|---|---|---|---|

| 3-position | Alters electronic distribution of the ring; can influence pKa. | Modulates hydrogen bonding capacity of the pyridine nitrogen and potential for other non-covalent interactions. | acs.org |

| General | Can form favorable interactions with specific amino acid residues (e.g., Asn, Cys, Gly). | Enhances binding affinity through direct fluorine bonds or by modulating the local electronic environment. | nih.gov |

| General | Increases metabolic stability by blocking oxidative sites. | Prolongs the half-life of the compound, leading to improved pharmacokinetic profiles. | youtube.com |

Fluorine's high electronegativity significantly alters the electronic landscape of the pyridine ring, which in turn affects its non-covalent interactions, particularly hydrogen bonding. The introduction of a fluorine atom generally lowers the basicity (pKa) of the pyridine nitrogen due to its strong electron-withdrawing inductive effect. This modulation of pKa can be critical for optimizing interactions with biological targets, as it affects the protonation state of the pyridine nitrogen at physiological pH.

Computational studies have explored the molecular electrostatic potential (MEP) of fluorinated pyridines. researchgate.netresearchgate.net The MEP is a valuable tool for predicting how a molecule will interact with other molecules. For 3-fluoropyridine (B146971), the region of negative electrostatic potential around the nitrogen atom is reduced compared to pyridine, making it a weaker hydrogen bond acceptor. rsc.orgrsc.org

While fluorine itself is a poor hydrogen bond acceptor, its presence can have a profound, albeit indirect, influence on hydrogen bonding networks within a protein's binding site. nih.govnih.gov By altering the polarity of adjacent C-H bonds, fluorine can promote the formation of C-H···O or C-H···N hydrogen bonds. Furthermore, fluorination can displace water molecules from a binding pocket, leading to favorable entropic contributions to the binding free energy. nih.gov In the case of this compound, the 3-fluoro substituent will influence the hydrogen bonding capability of the pyridine nitrogen and may also participate in other, more subtle, interactions with the target protein.

| Property | Effect of 3-Fluoro Substitution | Consequence for Molecular Interactions | Reference |

|---|---|---|---|

| Basicity (pKa) of Pyridine Nitrogen | Decreased due to inductive electron withdrawal. | Alters the strength of hydrogen bonds where the pyridine nitrogen acts as an acceptor. | acs.org |

| Molecular Electrostatic Potential (MEP) | Reduces the negative potential around the pyridine nitrogen. | Weakens the electrostatic component of interactions with positively charged or hydrogen bond donor groups. | researchgate.net |

| Hydrogen Bonding | The pyridine nitrogen becomes a weaker hydrogen bond acceptor. | May lead to a rearrangement of the hydrogen bonding network within the binding site. | rsc.orgrsc.org |

| Interaction with Water | Can disrupt and reorganize water networks in the binding pocket. | May result in a favorable entropic contribution to binding affinity. | nih.gov |

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional shape of a molecule is a critical determinant of its biological activity. For this compound, the key conformational flexibility lies in the rotation of the ethanamine side chain relative to the pyridine ring. The fluorine atom at the 3-position can influence the preferred conformation of this side chain through steric and electronic effects.

While the pyridine ring itself is planar and rigid, the orientation of the 2-aminoethyl group at the 4-position is crucial for proper alignment within a target's binding site. The fluorine atom, being adjacent to the side chain, can create a conformational bias. This can occur through dipole-dipole interactions between the C-F bond and the C-C and C-N bonds of the side chain, or through steric hindrance that disfavors certain rotational isomers (rotamers).

Studies on fluorinated piperidines (the saturated analogue of pyridine) have shown that fluorine substitution has a profound impact on the conformational preferences of the ring, often favoring an axial orientation of the fluorine atom due to charge-dipole interactions and hyperconjugation. nih.govd-nb.inforesearchgate.net Although these findings are on a saturated ring system, they highlight the powerful influence of fluorine on molecular conformation. In the case of this compound, the 3-fluoro substituent may influence the torsional angle between the pyridine ring and the ethanamine side chain, potentially locking it into a more bioactive conformation and reducing the entropic penalty upon binding. This pre-organization of the ligand for its target is a key principle in rational drug design.

Design Principles for Analogues Based on this compound Scaffold

The this compound scaffold offers multiple avenues for modification to probe SAR and optimize activity. Rational design of analogues involves strategic modifications to both the heterocyclic core and the flexible side chain.

The pyridine ring is a versatile template for SAR exploration. Based on general principles from studies on pyridine-containing bioactive molecules, several modifications could be envisioned:

Positional Isomers of Fluorine: Moving the fluorine atom to the 2-, 5-, or 6-position would systematically probe the effect of its location on binding. A 2-fluoro substituent, for example, would place the electron-withdrawing group closer to the nitrogen atom, further reducing its basicity and potentially introducing new interactions with the target.

Additional Substituents: The introduction of other small substituents (e.g., methyl, chloro, cyano) at the remaining open positions (2, 5, 6) could explore steric and electronic requirements of the binding pocket. SAR studies on 3- or 4-pyridine derivatives have shown that the addition of substituents like alkoxy groups can enhance potency. nih.gov

The ethanamine side chain is critical for interacting with the target and provides another key vector for modification. Variational studies could include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the terminal amine could probe for additional hydrophobic pockets in the binding site.

Chain Length Homologation: Shortening or lengthening the ethyl linker to a methyl or propyl group, respectively, would assess the optimal distance between the pyridine ring and the amine.

Constraint and Rigidification: Incorporating the side chain into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, could reduce conformational flexibility. This can lead to an increase in potency by reducing the entropic cost of binding, although it requires careful design to maintain the correct vector for the amine's interaction.

Substitution on the Ethyl Chain: Adding substituents, such as a methyl group or a hydroxyl group, on the ethyl backbone could explore additional points of interaction and introduce new chiral centers.

Lack of Publicly Available Research Hinders Analysis of this compound in Advanced Drug Design

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of publicly available research specifically detailing the use of the chemical compound this compound in structure-activity relationship (SAR) studies, scaffold hopping, or as a subject of bioisosteric replacements in rational drug design. This scarcity of dedicated research on this particular molecule prevents a detailed analysis within the specified framework.

While the principles of scaffold hopping and bioisosteric replacement are fundamental strategies in modern medicinal chemistry to optimize lead compounds, improve pharmacokinetic profiles, and circumvent existing patents, the application of these techniques to the this compound scaffold is not documented in accessible scientific literature. General searches yield broad overviews of these drug design strategies and studies on various other pyridine-containing molecules, but none that focus on the specific structural and functional attributes of this compound.

For instance, a patent for SARM1 inhibitors mentions a structurally related intermediate, (3-Fluoropyridin-4-yl)(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanol, but does not provide SAR data or discuss scaffold hopping strategies originating from this compound. The available information does not offer the specific data points required to construct a meaningful analysis of how modifications to this particular scaffold influence its biological activity.

Consequently, without dedicated research findings, it is not possible to generate data tables or provide a detailed discussion on the rational molecular design involving this compound. The scientific community has not, to date, published studies that would allow for an in-depth exploration of its potential as a core structure in medicinal chemistry research focused on scaffold hopping and bioisosteric replacement.

Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of "2-(3-Fluoropyridin-4-yl)ethan-1-amine". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For "this compound", ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be utilized to confirm its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the ethylamine side chain. The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine and ethylamine substituents. The protons of the ethylamine group (-CH₂-CH₂-NH₂) would appear as multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be diagnostic, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and position of the fluorine atom on the pyridine ring. It would typically show a single resonance, and its coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF) would further corroborate the structure.

Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Key Fragments

| Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 165 |

| Ethylamine -CH₂- | ~2.8 - 3.2 | ~40 - 50 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using electron ionization (EI), the mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₉FN₂). researchgate.net The fragmentation pattern would provide further structural evidence, likely showing losses of fragments corresponding to the ethylamine side chain. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for separating "this compound" from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds. For "this compound", a reversed-phase HPLC method would typically be employed. researchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape, would be suitable. researchgate.netnih.gov Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. nih.gov Due to the primary amine group, "this compound" may exhibit peak tailing on standard GC columns due to interactions with active sites on the column surface. nih.govbre.com To mitigate this, specialized columns, such as those with a basic deactivation (e.g., CP-Volamine), are often used for amine analysis. nih.gov Alternatively, derivatization of the amine group can be performed to increase volatility and improve chromatographic performance. bre.com A flame ionization detector (FID) is commonly used for detection. nih.gov

Data Table: Comparison of Chromatographic Techniques

| Technique | Typical Column | Mobile/Carrier Phase | Common Detector | Primary Use |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV-Vis | Purity Assessment, Isolation |

| GC | CP-Volamine or similar | Helium, Nitrogen | FID | Purity of volatile impurities |

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

To perform this analysis, a single crystal of "this compound" of suitable quality is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov

The crystal structure would reveal:

Molecular Conformation: The exact spatial orientation of the ethylamine side chain relative to the fluoropyridine ring.

Intermolecular Interactions: The analysis of the crystal packing would identify non-covalent interactions such as hydrogen bonds (involving the -NH₂ group and the pyridine nitrogen), and potentially π-π stacking or C-H···F interactions. researchgate.net These interactions govern the physical properties of the solid, including its melting point and solubility.

While a specific crystal structure for "this compound" is not publicly available, analysis of related fluorinated pyridine derivatives shows that intermolecular interactions like N—H⋯O hydrogen bonds and C—H⋯F contacts often play a significant role in the crystal packing. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection in Research

Derivatization involves chemically modifying the analyte to improve its analytical properties. For "this compound", the primary amine group is the main target for derivatization. This strategy is employed to enhance detection sensitivity, improve chromatographic separation, and increase volatility for GC analysis. nih.govmdpi.com

Common derivatization approaches for primary amines include:

Fluorogenic Labeling: Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) react with the primary amine to produce highly fluorescent derivatives. nih.govnih.gov This significantly enhances detection limits in HPLC with fluorescence detection (HPLC-FLD).

Chromophoric Labeling: Attaching a strong chromophore can increase the molar absorptivity, improving detection limits for HPLC-UV.

Improving GC Performance: Silylation reagents can be used to replace the active hydrogens on the amine group, reducing polarity and improving peak shape and volatility for GC analysis.

Mass Spectrometry Enhancement: Derivatization can be used to introduce a readily ionizable group or a specific isotopic signature to aid in mass spectrometric analysis and quantification. mdpi.comchemrxiv.org Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) can specifically modify primary amines to enhance ionization efficiency. mdpi.com

Data Table: Common Derivatization Reagents for Primary Amines

| Reagent | Analytical Technique | Purpose |

|---|---|---|

| o-Phthalaldehyde (OPA) | HPLC-FLD | Forms fluorescent derivative for enhanced sensitivity. nih.gov |

| 9-Fluorenylmethylchloroformate (FMOC) | HPLC-FLD/UV | Forms fluorescent and UV-active derivative. nih.gov |

| Silylation Reagents (e.g., BSTFA) | GC-MS, GC-FID | Increases volatility and thermal stability, reduces peak tailing. |

Future Research Directions and Untapped Potential

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The future synthesis of 2-(3-Fluoropyridin-4-yl)ethan-1-amine and its analogs will likely pivot towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. Traditional multi-step syntheses for fluorinated heterocycles can be resource-intensive and generate significant waste. dovepress.comcas.cn Modern synthetic chemistry offers several promising avenues to overcome these limitations.

Advanced strategies such as late-stage C-H functionalization could provide a more direct route to fluorinated pyridines, minimizing the need for pre-functionalized starting materials and reducing step counts. nih.gov For instance, developing a method for the direct fluorination of a 2-(pyridin-4-yl)ethanamine precursor would represent a significant advancement in atom economy. Furthermore, photoredox catalysis and electrochemical synthesis are emerging as powerful tools for forming C-F bonds and constructing heterocyclic systems under milder, more environmentally benign conditions. cas.cnacs.org These methods often use visible light or electricity as traceless reagents, reducing reliance on hazardous and stoichiometric chemical oxidants or reductants. acs.org

Future research should focus on developing a one-pot synthesis from readily available precursors, potentially leveraging flow chemistry to enhance reaction efficiency, safety, and scalability. The adoption of greener solvents, such as bio-based solvents or supercritical fluids, and the use of reusable catalysts will be crucial in minimizing the environmental footprint of producing this valuable chemical scaffold. cas.cn

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry and in silico modeling are poised to accelerate the exploration of the chemical space around the this compound core. frontiersin.org These approaches can guide the rational design of new derivatives with optimized properties for specific biological targets, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

De novo design algorithms can be employed to generate novel molecular structures based on the pharmacophoric features of the parent compound. By defining desired interactions with a target protein's active site, these tools can suggest modifications to the pyridine (B92270) ring or the ethanamine side chain to enhance binding affinity and selectivity.

Molecular docking simulations can predict the binding poses and affinities of virtual libraries of analogs against various protein targets, such as kinases or G-protein coupled receptors, where the fluoropyridine motif is a known privileged scaffold. nih.govnih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be integrated early in the design process to flag and filter out compounds with potentially poor pharmacokinetic profiles or toxicity liabilities, prioritizing the synthesis of candidates with a higher probability of success. nih.gov Density Functional Theory (DFT) methods can provide deep insights into the electronic structure and reactivity of designed molecules, helping to fine-tune their properties. digitellinc.com

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Research

The low molecular weight (140.16 g/mol ) and structural simplicity of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). biosynth.comnih.gov FBDD is a powerful approach for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. nih.govmdpi.com

As a fragment, this compound could be included in screening libraries to probe the binding sites of challenging targets like protein-protein interfaces. drugdiscoverychemistry.com If a hit is identified through biophysical screening methods such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), the fragment can serve as a starting point for optimization. nih.gov Medicinal chemists can then "grow" the fragment by adding functional groups to improve potency or link it with other fragments that bind in adjacent pockets to create a more potent, drug-like molecule. nih.gov

Another exciting avenue is the development of covalent inhibitors. This strategy involves designing a molecule that forms a permanent covalent bond with its target protein, often leading to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. nih.govcsmres.co.uk The this compound scaffold could be derivatized by attaching a reactive electrophilic group, or "warhead" (e.g., an acrylamide (B121943) or a chloro-pyrimidine), to the primary amine. researchgate.netfigshare.com The fluoropyridine core would act as a recognition element, guiding the inhibitor to the target's binding site, where the warhead can react with a nearby nucleophilic amino acid residue, such as cysteine, to form an irreversible bond. researchgate.netresearchgate.net

Development of Novel Research Tools and Probes for Biological Systems

Beyond its therapeutic potential, this compound can be elaborated into sophisticated chemical probes to investigate biological systems. nih.gov Such tools are indispensable for target identification, validation, and understanding complex cellular pathways. nih.govresearchgate.net

By conjugating the core scaffold to a fluorophore, such as a BODIPY dye, researchers can create fluorescent probes. mdpi.comrsc.org These probes could be used in high-resolution microscopy to visualize the subcellular localization of a specific target protein in living cells, providing critical insights into its function and dynamics.

Alternatively, the molecule could be modified to incorporate a photo-affinity label and a reporter tag (e.g., biotin). This would create a photo-affinity probe that, upon binding to its target and being exposed to UV light, forms a covalent bond. The reporter tag then allows for the isolation and identification of the target protein and its binding partners via mass spectrometry, a powerful technique for discovering new drug targets and elucidating mechanisms of action.

The intrinsic fluorine atom can also serve as a sensitive reporter for ¹⁹F NMR spectroscopy. drugdiscoverychemistry.com This technique is highly effective for studying ligand-protein interactions, as the ¹⁹F NMR signal is very sensitive to changes in the local chemical environment upon binding, providing a background-free method to confirm target engagement and measure binding affinities. dtu.dk

Methodological Advancements in Characterization and Analysis

As research into this compound and its derivatives progresses, the adoption of advanced analytical methods will be essential for their thorough characterization. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are fundamental, more specialized methods will be required to support the advanced applications described above.

For FBDD applications, high-throughput screening techniques are critical. This includes ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, and biophysical methods like Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF), which provide quantitative data on binding affinity and thermodynamics. nih.gov

When developing covalent inhibitors, intact protein mass spectrometry is crucial to confirm that the compound has formed a covalent bond with its intended target protein. researchgate.net X-ray crystallography can provide atomic-level detail of how both reversible and covalent inhibitors bind to their targets, guiding further structure-based design efforts. iucr.org

For the application of this scaffold in biological probes, advanced fluorescence-based techniques, including fluorescence polarization and Förster resonance energy transfer (FRET), will be necessary to quantify binding events and monitor dynamic processes in vitro and in cells. nih.gov The combination of these cutting-edge analytical tools will be paramount to fully realizing the potential of the this compound scaffold.

Q & A

Q. How does fluorination impact the compound’s metabolic stability and cytochrome P450 interactions?

- Methodological Answer :

- Microsomal Incubations : Incubate with human liver microsomes and NADPH, then quantify parent compound depletion via LC-MS.

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess competitive/non-competitive inhibition .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to this compound given its structural similarity to controlled substances?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.